![molecular formula C22H21N5O2 B2486789 9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-90-7](/img/structure/B2486789.png)
9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
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Scientific Research Applications
- The compound’s structure suggests potential antiviral activity. Researchers have explored its effects against RNA and DNA viruses, including herpesviruses, influenza, and HIV. By inhibiting viral replication, it could serve as a promising candidate for drug development .
- (3,4-dimethylphenyl)(4-ethylphenyl)methanamine exhibits anti-inflammatory effects. It may modulate immune responses and reduce inflammation in conditions like rheumatoid arthritis, inflammatory bowel disease, and dermatitis .
- Preclinical studies indicate that this compound interferes with cancer cell growth. It may inhibit specific enzymes involved in tumor progression. Researchers are investigating its potential as an adjunct to existing chemotherapy or as a standalone treatment .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and inflammation. This compound’s antioxidant properties could protect neurons and potentially slow disease progression .
- Some studies suggest that (3,4-dimethylphenyl)(4-ethylphenyl)methanamine has analgesic properties. It may modulate pain pathways, making it relevant for chronic pain management .
- Researchers are investigating its impact on metabolic pathways, including glucose regulation and lipid metabolism. It might play a role in managing conditions like diabetes and obesity .
Antiviral Agents
Anti-Inflammatory Properties
Cancer Therapy
Neuroprotection
Analgesic Effects
Metabolic Disorders
properties
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-4-14-6-8-15(9-7-14)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)16-10-5-12(2)13(3)11-16/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIMVLUCQKWLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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